2-(2-Aminoethyl)isoindolin-1-one
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Overview
Description
Synthesis Analysis
The synthesis pathway for 2-(2-Aminoethyl)isoindolin-1-one involves the reaction of isoindolin-1-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction mixture is heated to reflux for several hours until the reaction is complete. The resulting product is isolated by filtration or extraction and purified by recrystallization or chromatography.Molecular Structure Analysis
Various molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives . These studies combine molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
An Ugi-type reaction was used to investigate an amide ring closure from the ester group in methyl 2-formylbenzoate . This is a straightforward Ugi-type reaction that affords a free secondary amine precursor for the amide group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.131. More detailed physical and chemical properties are not available in the retrieved data.Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethyl)isoindolin-1-one is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the human dopamine receptor D2, leading to changes in the receptor’s activity . The compound binds to the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
The interaction of this compound with the human dopamine receptor D2 can affect various biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on processes such as motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives, such as this compound, may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, this compound could potentially influence various physiological processes, including those controlled by the dopaminergic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors related to the compound’s synthesis, such as the presence of a suitable catalyst, as well as factors related to its administration and the biological environment in which it acts.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Aminoethyl)isoindolin-1-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize using the method described above. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(2-Aminoethyl)isoindolin-1-one. One potential direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and depression. Another direction is to explore its potential use in materials science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other neurotransmitters in the brain.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has shown promise as a potential therapeutic agent and a useful tool for studying the brain and developing new materials.
Synthesis Methods
The synthesis of 2-(2-Aminoethyl)isoindolin-1-one involves the reaction of 2-(bromomethyl)isoindolin-1-one with ethylenediamine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound. This method has been reported in several scientific journals and has been used by many researchers to synthesize this compound for their experiments.
Scientific Research Applications
2-(2-Aminoethyl)isoindolin-1-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In neuroscience, it has been used as a tool to study the role of certain neurotransmitters in the brain. In materials science, it has been explored for its potential use in the development of new materials with unique properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethyl)isoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It exhibits high binding affinity to active amino acid residues of CDK7, suggesting that it may interact with this enzyme and potentially other proteins or biomolecules .
Cellular Effects
CDK7 is involved in cell cycle regulation, and inhibitors of this enzyme can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is believed to exert its effects at the molecular level through binding interactions with biomolecules, specifically CDK7 . It has been shown to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist, suggesting it may influence neurotransmitter systems in the brain.
Temporal Effects in Laboratory Settings
Studies have shown that isoindolin-1-one derivatives exhibit stability in molecular dynamics simulations .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not currently available. Isoindolin-1-one derivatives have been studied for their antiseizure activity in mice .
Metabolic Pathways
Isoindolin-1-ones are known to be involved in the alkaloid metabolic pathway in certain plants .
properties
IUPAC Name |
2-(2-aminoethyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAQAZCLSOPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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